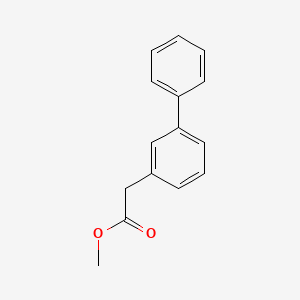

Biphenyl-3-ylacetic acid methyl ester

Übersicht

Beschreibung

Biphenyl-3-ylacetic acid methyl ester: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where a methyl ester group is attached to the acetic acid moiety at the 3-position of the biphenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Biphenyl-3-ylacetic acid can be esterified using methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.

Fischer Esterification: This method involves heating biphenyl-3-ylacetic acid with methanol and an acid catalyst, such as hydrochloric acid, to form the methyl ester.

Industrial Production Methods: Industrial production of biphenyl-3-ylacetic acid methyl ester often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Biphenyl-3-ylacetic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Biphenyl-3-ylacetic acid or biphenyl-3-yl ketone.

Reduction: Biphenyl-3-ylacetic alcohol.

Substitution: Nitro-biphenyl-3-ylacetic acid methyl ester or halo-biphenyl-3-ylacetic acid methyl ester.

Wissenschaftliche Forschungsanwendungen

Chemistry:

- Used as an intermediate in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

- Potential use in drug development due to its structural similarity to biologically active compounds.

- Investigated for its anti-inflammatory and analgesic properties.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the synthesis of polymers and resins with specific properties.

Wirkmechanismus

The mechanism by which biphenyl-3-ylacetic acid methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active biphenyl-3-ylacetic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl moiety can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

- Biphenyl-4-ylacetic acid methyl ester

- Biphenyl-2-ylacetic acid methyl ester

- Phenylacetic acid methyl ester

Comparison:

- Biphenyl-3-ylacetic acid methyl ester is unique due to the position of the acetic acid moiety on the biphenyl ring, which can influence its reactivity and interactions with other molecules.

- Compared to biphenyl-4-ylacetic acid methyl ester, the 3-position derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity.

- Phenylacetic acid methyl ester lacks the biphenyl structure, resulting in different physical and chemical properties, such as solubility and reactivity.

Biologische Aktivität

Biphenyl-3-ylacetic acid methyl ester (BPA) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of BPA, including its synthesis, pharmacological properties, and relevant case studies.

BPA is an ester derivative of biphenyl-3-ylacetic acid, characterized by its biphenyl structure which contributes to its lipophilicity and potential bioactivity. The synthesis of BPA typically involves the esterification of biphenyl-3-ylacetic acid with methanol, often catalyzed by acid catalysts or through enzymatic methods using lipases, which can enhance selectivity and yield under mild conditions .

Pharmacological Properties

- Antimicrobial Activity : Research indicates that BPA exhibits varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies have demonstrated that BPA can inhibit the growth of specific bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

- Antioxidant Properties : BPA has been shown to possess antioxidant activity, which is crucial for mitigating oxidative stress-related damage in biological systems. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Anti-inflammatory Effects : Preliminary studies suggest that BPA may exert anti-inflammatory effects, potentially through the modulation of pro-inflammatory cytokines. This property could make it beneficial in treating inflammatory diseases .

- Drug Delivery Systems : BPA's lipophilic nature allows it to be utilized in drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs. Its incorporation into formulations can improve therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BPA against various bacterial strains. The results indicated that BPA exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. These findings support the potential use of BPA as a lead compound for developing new antimicrobial agents.

Case Study 2: Antioxidant Activity Assessment

In a separate investigation, the antioxidant capacity of BPA was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. BPA demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that BPA could be developed further as an antioxidant supplement.

Data Summary

The following table summarizes key findings related to the biological activities of BPA:

Eigenschaften

IUPAC Name |

methyl 2-(3-phenylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(16)11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBCJIJGDJYNIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.